![molecular formula C27H22Cl4N2O2 B1261600 methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalaninate](/img/structure/B1261600.png)
methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalaninate
Descripción general
Descripción
Methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalaninate is a non-proteinogenic amino acid derivative that is the methyl ester of N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine. It is a member of quinolines, an alpha-amino acid ester, a dichlorobenzene, a methyl ester, a non-proteinogenic amino acid derivative and a tertiary amino compound. It derives from a N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]-N-methylalanine.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Characterization
- Synthesis of Novel Paramagnetic Materials: The synthesis of novel bis4-(N-carbazolyl)-2,6-dichlorophenylmethyl radicals demonstrates the potential for creating thermally stable, luminescent materials with radical character, useful in various scientific applications (Castellanos et al., 2008).
- Fluorescent Anion Sensing in Water: Dicationic N-methylated quinolinium derivatives exhibit efficient fluorescence quenching by various anions, indicating their utility in anion sensing and recognition in aqueous environments (Dorazco‐González et al., 2014).
Antimicrobial and Medicinal Chemistry
- In Vitro Microbial Studies: Compounds synthesized from 2,6-dichlorophenyl variants have shown promising antibacterial and antifungal activity, highlighting their potential in developing new antimicrobial agents (Patel & Barat, 2010).
Materials and Polymer Science
- Preparation of Poly(2,6‐quinoxaline)s: Synthesizing polymers with specific substituents like methyl and ethyl groups demonstrates the versatility of these compounds in creating materials with unique optical and electrochemical properties, suitable for various applications in material science (Lee & Yamamoto, 1999).
Molecular Structure and Spectroscopy
- Structural Characterization of Derivatives: Detailed X-ray diffraction and spectroscopy studies of compounds like 3-(2,6-Dichlorobenzyl)-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine offer insights into their molecular structure, which is crucial for understanding their chemical behavior and potential applications (Ni et al., 2015).
Propiedades
Fórmula molecular |
C27H22Cl4N2O2 |
|---|---|
Peso molecular |
548.3 g/mol |
Nombre IUPAC |
methyl 2-[(2,6-dichlorophenyl)methyl-methylamino]-3-[2-(2,6-dichlorophenyl)quinolin-6-yl]propanoate |
InChI |
InChI=1S/C27H22Cl4N2O2/c1-33(15-18-19(28)5-3-6-20(18)29)25(27(34)35-2)14-16-9-11-23-17(13-16)10-12-24(32-23)26-21(30)7-4-8-22(26)31/h3-13,25H,14-15H2,1-2H3 |
Clave InChI |
NSZLNWDQQOHFKP-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=C(C=CC=C1Cl)Cl)C(CC2=CC3=C(C=C2)N=C(C=C3)C4=C(C=CC=C4Cl)Cl)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

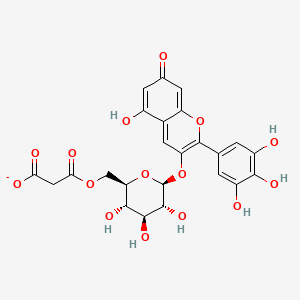

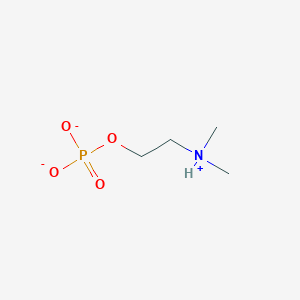
![5'-O-[(phosphonatooxy)phosphinato]xanthosine](/img/structure/B1261522.png)
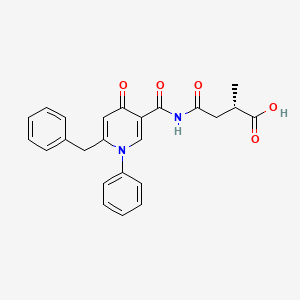

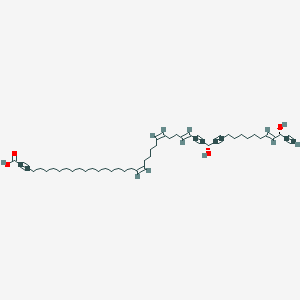


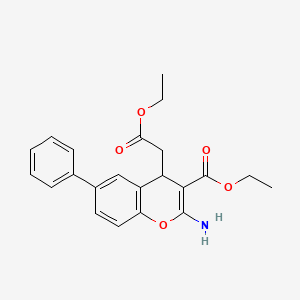
![[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol](/img/structure/B1261534.png)
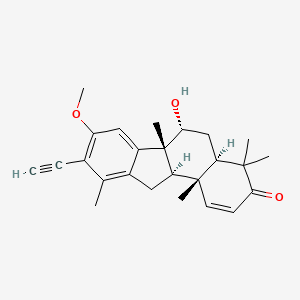

![2-[[1-[(4-Hydroxy-3-propan-2-ylphenyl)methyl]-7-methylindol-4-yl]amino]-2-oxoacetic acid](/img/structure/B1261537.png)